N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is a synthetic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant biological and chemical properties. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring. The presence of these two rings in a single molecule suggests potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole moiety: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form imidazole.
Formation of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the two moieties: The final step involves coupling the imidazole and indole moieties through an acetamide linkage. This can be done by reacting the imidazole derivative with an acyl chloride derivative of the indole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group on the indole ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the imidazole and indole rings can be substituted with various functional groups using electrophilic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of the nitro group: 2-(4-amino-1H-indol-1-yl)acetamide.
Substitution reactions: Various substituted derivatives of the original compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of imidazole and indole-containing biomolecules.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: As a precursor for the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds containing imidazole and indole rings can interact with various enzymes and receptors in the body. The imidazole ring can act as a ligand for metal ions in enzyme active sites, while the indole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: Contains an imidazole ring and an acrylamide group.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole ring and a propanamide group.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is unique due to the presence of both imidazole and indole rings in a single molecule
Properties
Molecular Formula |
C15H15N5O3 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(4-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O3/c21-15(17-6-4-11-8-16-10-18-11)9-19-7-5-12-13(19)2-1-3-14(12)20(22)23/h1-3,5,7-8,10H,4,6,9H2,(H,16,18)(H,17,21) |
InChI Key |
YRZFIPMVIGBJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC3=CN=CN3)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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